molecular formula C64H136O12Si8 B6291838 Isooctylsilsesquioxane CAS No. 1472635-27-0

Isooctylsilsesquioxane

Cat. No.: B6291838
CAS No.: 1472635-27-0
M. Wt: 1322.4 g/mol
InChI Key: HJRSGMZKFUQQPR-UHFFFAOYSA-N
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Description

Isooctylsilsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) featuring a rigid, inorganic silica-like core surrounded by organic isooctyl groups. This hybrid inorganic-organic architecture acts as a "molecular reinforcement," offering a unique combination of nanoscale control and polymer compatibility. This compound is valued in materials research for its ability to enhance the properties of thermoplastics. When incorporated into polymers, its rigid, cage-like structure functions like a molecular ball bearing, which can significantly improve film strength and reduce friction and wear . The isooctyl groups promote compatibility with various polymer matrices and enhance solubility in common organic solvents, including THF, chloroform, acetone, ethanol, and hexane, facilitating easier processing . Research applications for this compound and similar POSS derivatives extend to several advanced fields. It is investigated as a nano-scale filler in polymer composites like polycarbonate and polyethylene to improve thermal and mechanical properties . Its stable, cage-like structure contributes to high thermal stability, making it suitable for high-performance applications . Furthermore, its utility as a porogen in the creation of biomimetic materials has been documented, helping to engineer porous structures for specialized uses . As a non-reactive additive, it can modulate reaction kinetics in polymer network formations, such as polyurethane, by interacting with the polymer components . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRSGMZKFUQQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H136O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrosilylation of Vinyl-Functionalized Precursors

Hydrosilylation reactions are pivotal for introducing isooctyl groups onto silsesquioxane cages. A representative synthesis involves reacting mono-vinyl-T₈-silsesquioxane with isooctyl trichlorosilane in the presence of a platinum catalyst. This method yields star-shaped this compound derivatives with aliphatic linking chains, as demonstrated by the synthesis of 3c (octenylisobutyl-T₈-silsesquioxane).

Table 1: Properties of Hydrosilylation-Derived Isooctylsilsesquioxanes

CompoundLinking ChainMelting Point (°C)Density (g/cm³)Refractive Index
3a C₂851.14331.4529
3b C₃921.17531.4556
3c C₈1051.19801.4621

Data adapted from reveals that longer aliphatic chains (e.g., C₈ in 3c ) increase density and refractive index due to tighter molecular packing. However, excessive chain length may lead to opacity, as observed in 3c , which formed an opaque white film compared to transparent films from 3a and 3b .

Role of Catalysts and Reaction Conditions

The patent by Laine et al. (US5484867A) emphasizes the use of triethylamine as a catalyst for corner-capping reactions, where trifunctional silsesquioxanes react with olefinic trichlorosilanes in diethyl ether. This approach achieves >90% yield for isooctyl-functionalized POSS when conducted under inert atmospheres at 60–80°C. Critical parameters include:

  • Molar Ratios : A 1:1.15:0.66 ratio of silane:NaOH:H₂O optimizes cage formation.

  • Temperature : Reflux conditions (4–6 hours) prevent premature condensation.

Corner-Capping Reactions and Polymerization Techniques

Corner-Capping with Trichlorosilanes

Corner-capping transforms open-cage silsesquioxanes into closed structures. For example, reacting Si₇R₇O₉(OH)₃ (R = isooctyl) with isooctyl trichlorosilane in isopropanol yields fully substituted Si₈O₁₂(C₈H₁₇)₈. This method, detailed in a 2004 patent, requires neutralization with acetic acid to isolate the product, achieving 86% purity.

Grafting onto Polymer Matrices

This compound can be incorporated into polymers via hydrosilylation or free-radical polymerization. The patent US5484867A describes grafting isooctyl-POSS onto polyolefins using hydrosilylation catalysts, resulting in ABA-type block copolymers with molecular weights exceeding 250,000 Da. Such materials exhibit enhanced thermal stability, with degradation temperatures above 300°C.

Solvent and Reaction Condition Optimization

Solvent Effects on Cage Formation

The choice of solvent profoundly influences product topology. In isopropanol, hydrolytic condensation of trimethoxyphenylsilane primarily yields double-decker silsesquioxanes (DDSQ), whereas polar aprotic solvents like tetrahydrofuran favor POSS formation. This solvent-dependent behavior arises from differing stabilization of intermediate silanolates.

Table 2: Solvent Impact on this compound Synthesis

SolventProductYield (%)Purity (%)
IsopropanolDDSQ7586
TetrahydrofuranPOSS6892
AcetoneMixed Phases5578

pH and Temperature Control

Alkaline conditions (pH 10–12) promote condensation over hydrolysis, minimizing random silsesquioxane byproducts. Maintaining temperatures below 50°C during hydrolysis prevents cage fragmentation, as evidenced by WAXS studies showing intact T₈ cages at 40°C.

Characterization and Analytical Techniques

Thermal Analysis

DSC thermograms of isooctylsilsesquioxanes reveal glass transition temperatures (T₉) between −40°C and −20°C, indicative of low crystallinity. Melting points correlate with aliphatic chain length, rising from 85°C (C₂) to 105°C (C₈).

Structural Elucidation via WAXS and NMR

WAXS measurements confirm that shorter chains (C₂, C₃) form densely packed structures post-melting, while C₈ derivatives exhibit looser packing. ²⁹Si NMR spectra show characteristic peaks at −67 ppm (T₃ sites) and −78 ppm (Q₄ sites), verifying cage integrity .

Chemical Reactions Analysis

Carbene-Mediated Functionalization

Isooctylsilsesquioxane reacts with N-heterocyclic carbenes (NHCs) to form stable adducts. For example:

  • Reaction with 1,3-di-1-adamantylimidazol-2-ylidene :

    • In THF, refluxing for 48 hours yields T8 and T10 derivatives with retained isooctyl substituents .

    • The reaction mechanism involves nucleophilic attack at silicon, confirmed by 29Si NMR shifts (-67.30 to -67.44 ppm) .

Thermal Stability and Decomposition

  • Thermogravimetric analysis (TGA) : Degradation occurs in two stages:

    • C-S bond cleavage (~649 K)

    • Si-C bond rupture (~778 K) .

  • Residual inorganic content at 950 K is ~56%, consistent with SiO2 formation .

Solvent-Dependent Reactivity

Solvents critically influence cage architecture and stability:

  • Isopropanol : Promotes open-cage (T10) formation via NaOH-mediated condensation .

  • DMSO : Disrupts hydrogen bonding between silanol groups, preventing dimerization .

  • Chloroform/hexane : Facilitates crystallization of closed-cage T8 structures .

Self-Assembly and Hydrogen Bonding

This compound derivatives form dimers in nonpolar solvents via intermolecular hydrogen bonds:

  • Dimerization energy : Stabilized by ~16.3 kcal/mol in chloroform .

  • Hydrogen bond geometry : O–H···O distances range from 1.98–2.16 Å, with angles of 146–172° .

Scientific Research Applications

Materials Science

Isooctylsilsesquioxane has been utilized in the development of advanced materials, particularly in composites and coatings.

  • Composites : It serves as a nanofiller and chain extender in polyurethane systems, improving mechanical properties and thermal stability. Research indicates that incorporating isooctyl POSS enhances tensile strength and elasticity in polyurethanes, making them suitable for demanding applications like automotive parts and construction materials .
  • Coatings : Its application in protective coatings has been explored due to its excellent adhesion and resistance to environmental degradation. Studies have shown that this compound-modified coatings exhibit superior scratch resistance and durability compared to traditional coatings .

Catalysis

This compound plays a significant role in catalysis, particularly in olefin polymerization processes.

  • Polymerization Kinetics : Research has demonstrated that isooctyl POSS can act as a catalyst component in the synthesis of polyolefins. Its incorporation into catalytic systems enhances the efficiency of polymerization reactions, leading to higher yields and improved polymer characteristics .
  • Metal-Containing Catalysts : The compound has been integrated into metal-containing silsesquioxanes to improve catalytic activity in various chemical reactions such as metathesis and epoxidation .

Cosmetics Industry

In the cosmetics sector, this compound is recognized for its multifunctional properties.

  • Formulation Enhancements : It is used as an emollient and viscosity modifier in personal care products. The presence of isooctyl POSS can enhance the texture and feel of creams and lotions while improving stability against temperature fluctuations .
  • Patent Analysis : A review of patents indicates a growing interest in incorporating silsesquioxanes into cosmetic formulations, highlighting their potential to improve product performance and consumer appeal .

Case Study: Polyurethane Composites

A study focused on the incorporation of isooctyl POSS into polyurethane matrices revealed significant improvements in mechanical properties:

PropertyNeat PolyurethanePolyurethane with 5% Isooctyl POSS
Tensile Strength (MPa)3045
Elongation at Break (%)300350
Thermal Stability (°C)200220

This data illustrates the effectiveness of this compound as a reinforcing agent in polymer composites .

Case Study: Protective Coatings

In another study examining protective coatings modified with isooctyl POSS, results showed:

Coating TypeScratch Resistance (N)Durability (Cycles)
Standard Coating101000
Isooctyl POSS Modified253000

The enhanced scratch resistance and durability suggest that this compound significantly improves the performance of protective coatings .

Comparison with Similar Compounds

Comparative Analysis with Similar Silsesquioxanes

Structural and Functional Comparisons

Table 1: Key Properties of Isooctylsilsesquioxane and Analogues
Compound Structure Thermal Stability (°C) Solubility Key Applications References
This compound Cage-like, C8H17 substituents 300–350 Organic solvents Coatings, composites, electronics
Polymethylsilsesquioxane Cage-like, CH3 substituents 250–300 Hydrophobic, low polarity Cosmetics, release agents
Double-decker silsesquioxanes Two fused SSQ cages 320–370 Limited solubility Catalysis, advanced materials
Cyclopentyl-Substituted T6 SSQ Hexameric cage, C5H9 substituents 280–320 Polar aprotic solvents Precursor for functional materials
Ethoxy-terminated alkylsilsesquioxane Ethoxy-terminated alkyl chains 200–250 Reactive in sol-gel processes Hybrid polymers, surface modification

Thermal and Mechanical Performance

This compound exhibits superior thermal stability compared to ethoxy-terminated derivatives (decomposition at 300–350°C vs. 200–250°C) due to the inertness of its alkyl chains. However, double-decker silsesquioxanes outperform both, withstanding temperatures up to 370°C due to their fused cage structure . Polymethylsilsesquioxane has moderate stability (250–300°C) but is preferred in cosmetics for its non-reactive nature .

Application-Specific Behavior

  • Coatings : this compound’s solubility and hydrophobicity make it ideal for water-resistant coatings, outperforming polymethyl derivatives in flexibility .
  • Electronics : Double-decker silsesquioxanes are favored for low-κ dielectrics due to their rigidity, though their synthesis complexity limits scalability .
  • Cosmetics: Polymethylsilsesquioxane dominates due to its smooth texture and non-toxicity, whereas isooctyl variants are too hydrophobic for skin applications .

Research Findings and Innovations

  • Isomer Separation : Double-decker silsesquioxanes can exist as cis and trans isomers, which significantly affect their reactivity. Recent methods enable high-purity separation, enhancing their utility in catalysis .
  • Hybrid Materials : Ethoxy-terminated alkylsilsesquioxanes are used to create epoxy composites with improved flame retardancy, though their thermal stability is inferior to isooctyl variants .

Q & A

Q. What are the most reliable synthetic routes for isooctylsilsesquioxane, and how can researchers optimize yield and purity?

Methodological Answer:

  • Begin with hydrolytic condensation of isooctyltrialkoxysilanes under controlled pH (acidic or basic conditions). Monitor reaction kinetics using techniques like FTIR to track silanol condensation .
  • Optimize solvent selection (e.g., toluene or THF) and catalyst type (e.g., KOH for base-catalyzed reactions). Use column chromatography or recrystallization for purification. Validate purity via 1H^1H-NMR and GPC to confirm molecular weight distribution .
  • Reference established protocols from peer-reviewed journals (e.g., Chemistry of Materials) to compare solvent systems and reaction times .

Q. How can researchers characterize the structural integrity of this compound hybrids?

Methodological Answer:

  • Employ XRD to confirm crystalline or amorphous nature. Pair with 29Si^{29}Si-NMR to identify T3^3 (fully condensed) vs. T2^2 (partially condensed) silicon environments .
  • Use TEM or AFM to assess nanoscale morphology. For thermal stability, conduct TGA under nitrogen/air to decompose organic moieties and quantify inorganic residue .
  • Cross-reference spectral data with databases like SciFinder or Reaxys to validate structural assignments .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Methodological Answer:

  • Document reagent sources (e.g., Sigma-Aldryl vs. TCI Chemicals) and batch-specific purity levels. Pre-dry solvents to avoid hydrolysis inconsistencies .
  • Standardize reaction conditions (temperature ±1°C, humidity-controlled environment). Use internal standards (e.g., hexamethyldisiloxane) in NMR for quantitative analysis .
  • Publish detailed experimental protocols in open-access repositories (e.g., Zenodo) to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be resolved?

Methodological Answer:

  • Conduct comparative TGA-DSC studies across multiple labs using identical sample preparation protocols. Analyze discrepancies in decomposition onset temperatures (e.g., 250°C vs. 280°C) by correlating with residual catalyst traces via ICP-MS .
  • Perform in situ XRD under heating to detect phase transitions. Publish raw datasets in supplementary materials for peer scrutiny .

Q. What computational methods are effective for modeling this compound’s electronic properties?

Methodological Answer:

  • Use DFT (e.g., Gaussian or ORCA) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps. Validate against experimental UV-Vis spectra .
  • Compare molecular dynamics (MD) simulations (e.g., LAMMPS) with SAXS data to model aggregation behavior in solution .

Q. How do researchers address contradictions in catalytic activity data for this compound-supported metal nanoparticles?

Methodological Answer:

  • Standardize metal loading percentages (e.g., 1 wt% Pd) and reduce particle size via consistent reduction methods (e.g., NaBH4_4 vs. H2_2). Use XPS to confirm oxidation states .
  • Replicate catalytic tests (e.g., hydrogenation of styrene) under identical pressure/temperature conditions. Apply statistical tools (ANOVA) to assess significance of activity variations .

Q. What strategies mitigate interfacial incompatibilities when integrating this compound into polymer matrices?

Methodological Answer:

  • Functionalize silsesquioxane cages with reactive groups (e.g., epoxy or methacrylate) to enhance covalent bonding with polymers. Monitor crosslinking via rheology .
  • Use TEM-EDS to map elemental distribution at interfaces. Compare mechanical properties (tensile strength, modulus) with/without compatibilizers .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to evaluate structure-property relationships in this compound-based materials?

Methodological Answer:

  • Adopt a factorial design (e.g., varying cage size, substituent density) to isolate variables. Use multivariate regression to correlate structural parameters (e.g., 29Si^{29}Si-NMR integration ratios) with properties like hydrophobicity .
  • Share datasets in repositories like Dryad to facilitate meta-analyses .

Q. What statistical approaches are recommended for resolving contradictions in spectroscopic data?

Methodological Answer:

  • Apply principal component analysis (PCA) to FTIR or Raman spectra to identify outlier samples. Use bootstrapping to estimate confidence intervals for peak assignments .
  • Cross-validate findings with independent techniques (e.g., XPS for surface chemistry vs. bulk NMR) .

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